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Compound of Interest

(S)-1-(2-Nitrophenyl)ethanamine
Compound Name:
hydrochloride

Cat. No.: B1604374

Introduction

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a chiral amine of significant interest in
synthetic organic chemistry and drug discovery. Its structural features, comprising a
stereogenic center, an aromatic nitro group, and an amine hydrochloride salt, give rise to a
unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected
spectroscopic data for this compound, including *H NMR, 3C NMR, Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this
specific molecule is not readily available, this document will leverage data from structurally
analogous compounds and fundamental spectroscopic principles to provide a robust predictive
analysis. This approach is designed to equip researchers, scientists, and drug development
professionals with the knowledge to identify, characterize, and utilize this compound in their
work.

The hydrochloride salt form of the amine is often employed to improve its stability and solubility
in polar solvents, a common practice in pharmaceutical development. The presence of the
hydrochloride will have a discernible effect on the spectroscopic data, particularly in the NMR
and IR spectra, which will be discussed in the relevant sections.

Molecular Structure and Key Features
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The structure of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride is characterized by a
benzene ring substituted with a nitro group at the 2-position and an (S)-1-aminoethyl group at
the 1-position. The amine is protonated to form the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride, both *H and 13C NMR will provide critical
information about the connectivity and chemical environment of the atoms.

'H NMR Spectroscopy

Expected *H NMR Data (Predicted)

. . Coupling

Chemical Shift L .
Protons Multiplicity Constant (J, Integration

(3, ppm)

Hz)

CHs ~1.6-1.8 Doublet ~7 3H
CH ~4.8-5.0 Quartet ~7 1H
Ar-H ~7.5-8.2 Multiplet - 4H
NHs* ~8.5-9.5 Broad Singlet - 3H

Interpretation and Rationale for Experimental Choices:

The predicted *H NMR spectrum reveals several key features. The methyl protons (CHs) are
expected to appear as a doublet due to coupling with the adjacent methine proton. The methine
proton (CH), being attached to both the chiral center and the nitrogen-bearing carbon, will likely
resonate as a quartet, coupled to the three methyl protons. The aromatic protons (Ar-H) will
present as a complex multiplet in the downfield region, characteristic of a substituted benzene
ring. The ortho-position of the nitro group will significantly influence the chemical shifts of the
adjacent aromatic protons. Finally, the ammonium protons (NHs*) of the hydrochloride salt are
expected to be significantly deshielded and will likely appear as a broad singlet due to rapid
exchange with any residual water in the NMR solvent and quadrupolar broadening from the
nitrogen atom.
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Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(2-Nitrophenyl)ethanamine
hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20, or CDsOD).
The choice of solvent is critical; DMSO-de is often preferred for amine salts as it can slow
down the N-H proton exchange, potentially allowing for the observation of coupling to
adjacent protons.

 Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.

o Data Acquisition: Acquire a standard one-dimensional *H NMR spectrum.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

a reference.

Workflow for *H NMR Analysis
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Caption: Workflow for acquiring and analyzing a *H NMR spectrum.

3C NMR Spectroscopy

Expected 13C NMR Data (Predicted)
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Carbon Chemical Shift (6, ppm)
CHs ~18-22

CH ~50-55

Ar-C (quaternary) ~140-150

Ar-CH ~124-135

Interpretation and Rationale:

The methyl carbon (CHs) is expected to be in the typical aliphatic region. The methine carbon
(CH), being directly attached to the electron-withdrawing ammonium group, will be deshielded
and appear further downfield. The aromatic carbons will be spread over a range of chemical
shifts. The carbon bearing the nitro group will be significantly deshielded, while the other
aromatic carbons will have shifts influenced by both the nitro and the aminoethyl substituents.
The presence of distinct signals for each aromatic carbon can confirm the ortho-substitution
pattern.

Experimental Protocol: 33C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.
e Instrument Setup: Utilize the same NMR spectrometer.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. For distinguishing between
CH, CHz, and CHs groups, a Distortionless Enhancement by Polarization Transfer (DEPT)
experiment can be performed.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride will be characterized by
absorptions corresponding to the amine salt, the nitro group, and the aromatic ring.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1604374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected IR Data (Predicted)

Functional Group Wavenumber (cm~—?) Intensity
N-H Stretch (NHs*) 3200-2800 Strong, Broad
C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

N-O Stretch (Asymmetric) 1550-1510 Strong

N-H Bend (NHs*) 1600-1500 Medium

N-O Stretch (Symmetric) 1370-1330 Strong

C-N Stretch 1250-1020 Medium

C=C Stretch (Aromatic) 1600-1450 Medium

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be the strong, broad absorption of the N-H
stretch of the ammonium salt (NHs*). This broadness is due to hydrogen bonding. The
asymmetric and symmetric N-O stretches of the nitro group are expected to be strong and
sharp, providing clear evidence for this functional group. The various C-H stretches for the
aromatic and aliphatic portions of the molecule will also be present. The N-H bending vibration
of the ammonium group and the aromatic C=C stretching vibrations will appear in the
fingerprint region.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Grind a
small amount of the compound with dry KBr powder and press it into a thin, transparent disk.

 Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm~1.
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Workflow for IR Spectroscopy Analysis
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Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectrometry Data (Predicted)

lon m/z (Predicted)
[M+H]* (of free base) 167.08
[M-CHs]* (of free base) 152.06
[C7HsNO2]* 136.04

Interpretation and Rationale:

In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule of the free
base, [M+H]*, is expected to be the base peak. The molecular weight of the free base (S)-1-(2-
Nitrophenyl)ethanamine is 166.18 g/mol . Therefore, the [M+H]* ion would have an m/z of
approximately 167.08. Fragmentation of the parent ion is likely to occur, with a common
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fragmentation pathway being the loss of a methyl radical to give the [M-CHs]* ion. Another
plausible fragmentation would be the cleavage of the C-C bond between the ethyl group and
the aromatic ring, leading to a fragment with the structure [C7HsNO2]*.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as
methanol or acetonitrile.

e Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

o Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass
spectrum in positive ion mode.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Conclusion

The spectroscopic characterization of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride
provides a detailed picture of its molecular structure. While experimental data for this specific
compound is not widely published, a thorough analysis based on the principles of NMR, IR,
and MS, and comparison with related compounds, allows for a confident prediction of its
spectral properties. This guide serves as a valuable resource for researchers working with this
and similar chiral nitroaromatic amines, aiding in their synthesis, purification, and application in
various scientific endeavors.

 To cite this document: BenchChem. [Spectroscopic Characterization of (S)-1-(2-
Nitrophenyl)ethanamine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1604374#spectroscopic-data-for-
s-1-2-nitrophenyl-ethanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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